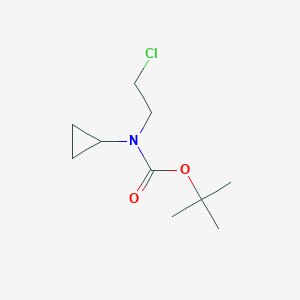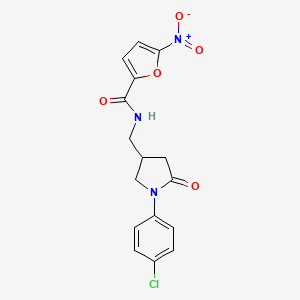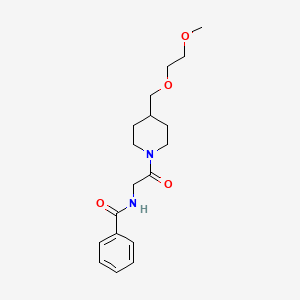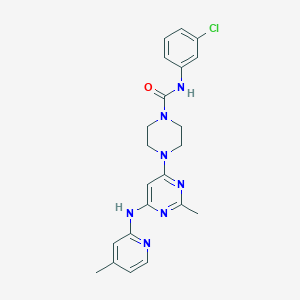methanamine CAS No. 338393-88-7](/img/structure/B2859356.png)
N-[(Z)-1,3-benzodioxol-5-ylmethylidene](4-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine” is a complex organic compound. It likely contains a benzodioxol group, which is a type of aromatic ether, a fluorophenyl group, which is a type of aromatic compound containing a fluorine atom, and a methanamine group, which is a type of amine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzodioxol and fluorophenyl groups are likely to contribute to the compound’s aromaticity, while the methanamine group could introduce some basicity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The benzodioxol and fluorophenyl groups could potentially participate in electrophilic aromatic substitution reactions, while the methanamine group could engage in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the specific arrangement of its functional groups .Aplicaciones Científicas De Investigación
Biased Agonists for Psychiatric Disorders
Novel derivatives, including those related to N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit potential for robust antidepressant-like activity. For instance, a study on Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine demonstrated high selectivity and efficacy as serotonin 5-HT1A receptor-biased agonists, showing promising antidepressant drug candidate qualities (Sniecikowska et al., 2019).
Antitumor Agents
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via a one-pot reaction, showed notable cytotoxic activity against several cancer cell lines, suggesting their potential as novel cytotoxic agents for cancer therapy (Ramazani et al., 2014).
Chemosensors for Metal Ions
Compounds structurally related to N-(Z)-1,3-benzodioxol-5-ylmethylidenemethanamine have been developed as chemosensors for metal ions. For example, fluoroionophores based on diamine-salicylaldehyde derivatives have been studied for their ability to chelate metal ions, showing specificity for Zn^2+ in various conditions, which could be applied in cellular metal staining and other bioanalytical applications (Hong et al., 2012).
Antipsychotic Agents
Derivatives have been synthesized and evaluated for their potential as antipsychotic agents, showing activity in behavioral animal tests without interacting with dopamine receptors, indicating a novel approach to treating psychiatric disorders without the common side effects associated with current antipsychotic medications (Wise et al., 1987).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been reported to exhibit antimicrobial activity and anticancer properties .
Mode of Action
For instance, indole derivatives have been reported to interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the fluorophenyl group might influence its pharmacokinetic properties, as fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, bioavailability, and cell permeability .
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that it may exert antimicrobial or anticancer effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKQHLKOBWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)


![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)


![1-[6-(4-Chlorophenyl)-5H,6H,8H-imidazo[4,3-C][1,4]oxazine-1-carbonyl]-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B2859288.png)
![5-Bromo-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2859290.png)

![2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2859293.png)

